molecular formula C14H12BrNOS B384004 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 616214-39-2

2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B384004
CAS No.: 616214-39-2
M. Wt: 322.22g/mol
InChI Key: WYUBEURJAUJPFP-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione” is likely to be an organic compound containing a benzoxazine ring, which is a type of heterocyclic compound . The presence of a bromophenyl group indicates that there is a bromine atom attached to a phenyl group (a variant of benzene). The “thione” suffix suggests the presence of a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzoxazine ring system would likely contribute to the rigidity of the molecule, and the bromine atom would be a significant site of reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, bromophenyl compounds are often involved in electrophilic aromatic substitution reactions . The sulfur atom in the thione group could also be a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications : 1,2-Oxazines and 1,2-benzoxazines, including compounds related to "2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione," can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are obtained from cyclization processes and have applications as electrophiles in various chemical reactions, showcasing their importance in organic synthesis and potential utility in medicinal chemistry for the development of new therapeutic agents (Sainsbury, 1991).

  • Antimicrobial and Antifungal Scaffolds : Benzoxazinoids, which share a structural resemblance with benzoxazines, are known for their role in plant defense and potential as antimicrobial scaffolds. These compounds have been studied for their effectiveness against biological threats and their derivatives have shown promise in designing new antimicrobial compounds with potent activity, highlighting their relevance in developing novel therapeutics (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Applications

  • Pharmacological Profile : Benzoxazine derivatives are recognized for their broad spectrum of pharmacological activities including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant actions. This review highlights the versatility of benzoxazines as a foundational structure in the development of biologically active compounds, suggesting their importance in drug design and discovery (Siddiquia, Alama, & Ahsana, 2010).

  • Medicinal Chemistry : Benzoxazine is a privileged scaffold in medicinal chemistry due to its diverse biological activities such as anti-inflammatory, antimicrobial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. The review underscores the significant interest in benzoxazine derivatives as potential therapeutic candidates, indicating ongoing efforts to explore and develop new compounds with desired biological properties (Tang, Tan, Chen, & Wan, 2022).

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For instance, if it exhibits biological activity, it could be further studied for potential medicinal uses .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as bromophenyl and thiazole derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular components.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have certain stability and degradation patterns over time . Long-term effects on cellular function observed in in vitro or in vivo studies could provide valuable insights into the compound’s properties.

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes or cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles within the cell . This could be due to specific targeting signals or post-translational modifications.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c15-10-7-5-9(6-8-10)13-16-14(18)11-3-1-2-4-12(11)17-13/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBEURJAUJPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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